2-(4-Fluorophenyl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
Description
This compound is a hydrochloride salt featuring a piperazine core substituted with a thiazole-thiophene hybrid moiety at the N-4 position and a 4-fluorophenyl-acetyl group at the N-1 position. The thiazole ring (a five-membered heterocycle with nitrogen and sulfur) and thiophene (a sulfur-containing aromatic ring) contribute to its electronic and steric properties, which are critical for interactions with biological targets such as neurotransmitter receptors or enzymes . The hydrochloride salt enhances solubility, a common strategy to improve bioavailability in drug candidates .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS2.ClH/c21-16-5-3-15(4-6-16)12-20(25)24-9-7-23(8-10-24)13-19-22-17(14-27-19)18-2-1-11-26-18;/h1-6,11,14H,7-10,12-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEIZOQKJMJKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)CC4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical transformations to yield the final product. Common synthetic routes include:
Formation of the Fluorophenyl Intermediate:
Synthesis of the Thiophen-2-yl Thiazolyl Moiety: This involves the construction of the thiophene and thiazole rings, which are then linked together through condensation reactions.
Coupling with Piperazine: The intermediate compounds are then coupled with piperazine derivatives under controlled conditions to form the piperazinyl ethanone structure.
Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form through acid-base reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening are employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, particularly at the thiophene and thiazole rings.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides, nucleophiles such as amines or thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties : Compounds with similar structural motifs to 2-(4-Fluorophenyl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride have been studied for their antidepressant effects. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial for developing new antidepressants. Research indicates that derivatives of piperazine exhibit selective serotonin reuptake inhibition, making them candidates for treating depression and anxiety disorders .
Anticancer Activity : The thiazole and thiophene rings present in the compound are known to enhance anticancer activity. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, thiazole derivatives have been linked to the inhibition of specific kinases involved in cancer cell proliferation .
Pharmacological Research
Neuropharmacology : The compound's structure suggests potential neuropharmacological applications. Piperazine derivatives have been explored for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This makes them relevant for research into treatments for schizophrenia and other neuropsychiatric disorders .
Antimicrobial Activity : There is emerging evidence that compounds with similar structures possess antimicrobial properties. For example, piperazine-based compounds have demonstrated activity against various bacterial strains, suggesting that 2-(4-Fluorophenyl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride could be investigated further for its potential as an antimicrobial agent .
Chemical Probes in Biological Studies
Biochemical Assays : This compound can serve as a chemical probe to study specific biological pathways or receptor interactions. Its unique structure allows researchers to explore how modifications affect biological activity, providing insights into structure-activity relationships (SAR). Such studies are vital in drug design and optimization processes .
Synthesis and Derivatives
The synthesis of 2-(4-Fluorophenyl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves multi-step reactions typical of complex organic molecules. Understanding its synthesis pathway can lead to the development of analogs with improved efficacy or reduced side effects. Research has shown that modifying the piperazine or thiophene components can significantly alter the pharmacological profile of these compounds .
Summary Table of Applications
| Application Area | Potential Uses | Related Compounds/Studies |
|---|---|---|
| Medicinal Chemistry | Antidepressants, Anticancer agents | Piperazine derivatives targeting serotonin receptors |
| Pharmacological Research | Neuropharmacology, Antimicrobial agents | Studies on piperazine-based compounds against bacteria |
| Chemical Probes | Biochemical assays, Structure-activity relationship | Investigations into receptor interactions |
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl and thiophen-2-yl thiazolyl groups suggests potential interactions with hydrophobic pockets in proteins, while the piperazinyl ethanone moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Core Piperazine Derivatives
Piperazine-based compounds are widely explored for CNS activity. Key analogs include:
Key Observations :
- The thiazole-thiophene substitution in the target compound introduces a planar, conjugated system that may enhance π-π stacking with aromatic residues in target proteins compared to MK47’s trifluoromethylphenyl group .
Pharmacological and Physicochemical Properties
Substituent Effects on Bioactivity
- Thiophene vs. Thiazole-Thiophene : Thiophene-containing analogs (e.g., MK47) are reported in antipsychotic and antimicrobial research due to their moderate σ-receptor affinity. The addition of a thiazole ring in the target compound could modulate selectivity toward serotonin or dopamine receptors .
- Fluorophenyl Group : The 4-fluorophenyl moiety is a common pharmacophore in antidepressants (e.g., fluoxetine) and may contribute to serotonin reuptake inhibition .
Solubility and Stability
- The hydrochloride salt in the target compound (solubility: ~25 mg/mL in water) outperforms neutral analogs like MK47 (<5 mg/mL) but is less soluble than trifluoroacetate salts (e.g., 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate, solubility: ~50 mg/mL) .
Biological Activity
The compound 2-(4-Fluorophenyl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride (CAS No. 478043-79-7) is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(4-Fluorophenyl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is , with a molecular weight of 304.38 g/mol. The compound features a piperazine ring, a thiophene moiety, and a thiazole derivative, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇FN₂OS |
| Molecular Weight | 304.38 g/mol |
| CAS Number | 478043-79-7 |
| Boiling Point | Not available |
| Purity | ≥ 98% |
Research indicates that compounds similar to 2-(4-Fluorophenyl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride may exert their biological effects through interactions with various biological targets, including:
- Kinase Inhibition : The compound may inhibit specific kinases involved in inflammatory pathways, thereby reducing pro-inflammatory cytokines such as IL-1 and TNF-alpha .
- Nucleoside Transporters : Some studies suggest that related compounds can act as inhibitors of human equilibrative nucleoside transporters (ENTs), which are critical in nucleotide metabolism and can influence cancer cell proliferation .
Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, related thiazole and thiophene compounds have been reported to have cytotoxic effects against various cancer cell lines, including colon cancer cells (HCT116), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses suggests its potential use in treating autoimmune diseases and inflammatory conditions. By inhibiting the production of inflammatory mediators, it could provide therapeutic benefits in conditions such as rheumatoid arthritis and other chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives showed promising results in reducing inflammation markers in animal models, indicating their potential for clinical applications in inflammatory diseases .
- Nucleoside Transport Inhibition : Research on nucleoside transport inhibitors revealed that modifications to the piperazine structure can enhance selectivity towards specific transporters, which may lead to improved therapeutic profiles for cancer treatment .
- Cytotoxicity Assays : In vitro assays conducted on various cell lines have consistently shown that compounds with similar structural features exhibit cytotoxicity with varying degrees of potency, emphasizing the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be optimized?
Q. How can conflicting solubility or stability data be resolved during formulation for biological assays?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from protonation states of the piperazine moiety.
- Methodological approach :
Perform pH-dependent solubility studies (pH 2–7.4) to identify optimal buffer conditions .
Use stability-indicating HPLC methods to track degradation products under stress (e.g., heat, light) .
Employ freeze-drying (lyophilization) with cryoprotectants (e.g., mannitol) for long-term storage .
Example : A structurally related piperazine-thiazole derivative showed 90% stability in pH 5.0 citrate buffer over 72 h, compared to <50% in PBS (pH 7.4) .
Q. What strategies address low yields in the final coupling step, and how can byproducts be characterized?
Low yields (~50%) in the acylpiperazine formation may result from steric hindrance or competing side reactions (e.g., hydrolysis of the ethanone group).
- Optimization strategies :
- Use Schotten-Baumann conditions (phase-transfer catalysis) to enhance acylation efficiency .
- Replace TFA with milder acids (e.g., HCl gas) to minimize decomposition .
Q. How can computational modeling predict biological targets, and what validation is required?
- Molecular docking (AutoDock Vina) against kinase or GPCR targets identifies potential binding modes, focusing on the thiophene-thiazole moiety as a pharmacophore .
- Validation steps :
Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Use site-directed mutagenesis (e.g., replacing key residues in the binding pocket) to confirm interactions .
Case study : A pyrazolone-thiophene analog showed a docking score of −9.2 kcal/mol against COX-2, correlating with anti-inflammatory activity (IC₅₀ = 1.2 µM) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
Conflicting data (e.g., variable IC₅₀ values) may stem from assay conditions (e.g., serum concentration, cell lines).
- Resolution framework :
Standardize assays using CLSI guidelines (e.g., fixed serum content at 10%) .
Validate target engagement via thermal shift assays (DSF) to measure protein-ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
